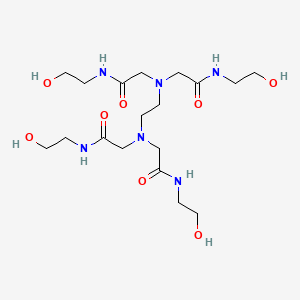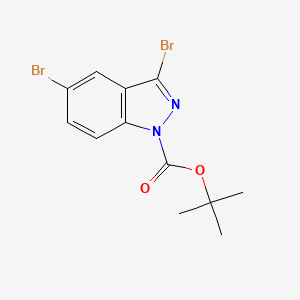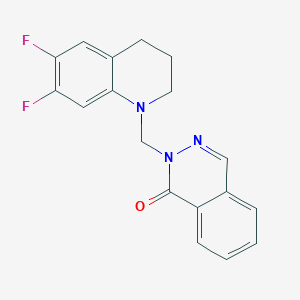
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include 6,7-difluoro-3,4-dihydroquinoline and phthalazinone derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the difluoroquinoline moiety.
Condensation: reactions to form the phthalazinone core.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: for efficient and scalable synthesis.
Purification techniques: such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel derivatives: The compound can serve as a building block for creating new molecules with potential biological activity.
Biology
Enzyme inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug development:
Industry
Material science: Possible use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for 2-((6,7-Difluoro-3,4-dihydroquinolin-1(2H)-yl)methyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, it could involve:
Binding to active sites: Inhibiting enzyme activity by binding to the active site.
Modulating pathways: Affecting cellular pathways by interacting with key proteins or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with similar quinoline moieties.
Uniqueness
Fluorine atoms: The presence of fluorine atoms in the quinoline moiety may enhance the compound’s stability and biological activity.
Specificity: The unique combination of the phthalazinone and quinoline structures may confer specific biological properties not found in other compounds.
Propiedades
Fórmula molecular |
C18H15F2N3O |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2-[(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C18H15F2N3O/c19-15-8-12-5-3-7-22(17(12)9-16(15)20)11-23-18(24)14-6-2-1-4-13(14)10-21-23/h1-2,4,6,8-10H,3,5,7,11H2 |
Clave InChI |
LJQZPPVHWXETDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2N(C1)CN3C(=O)C4=CC=CC=C4C=N3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


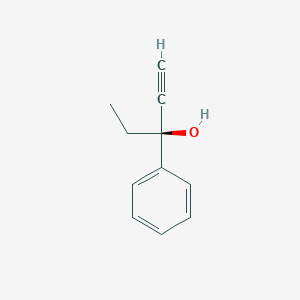

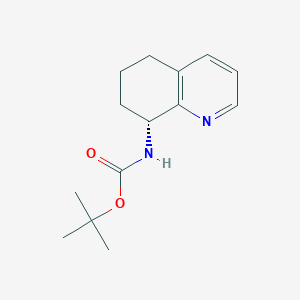
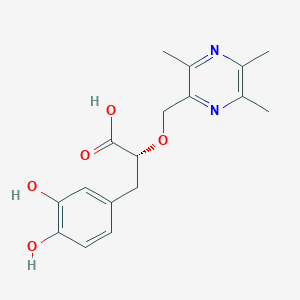

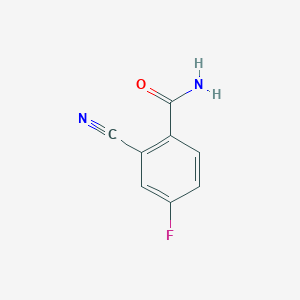
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
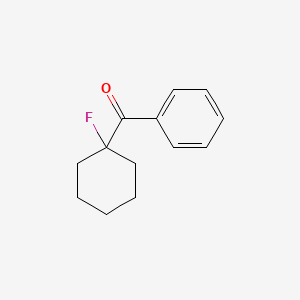
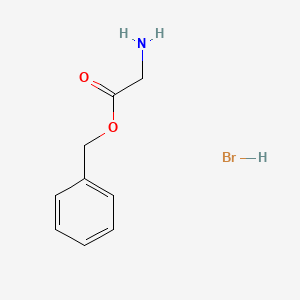
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
